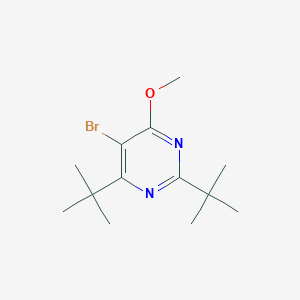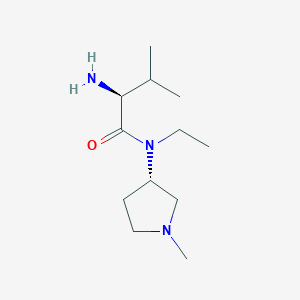
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide
Vue d'ensemble
Description
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, also known as A-366, is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. BET proteins play a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genomic loci. (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to induce apoptosis and inhibit tumor growth by downregulating MYC expression. In inflammation, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, making it a valuable tool for studying the role of BET proteins in gene regulation. However, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has some limitations, including its low solubility, which can limit its use in in vivo experiments. In addition, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Orientations Futures
There are several future directions for the research and development of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide. One direction is to optimize the synthesis method to increase the yield and purity of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, making it a feasible option for large-scale production. Another direction is to study the safety and efficacy of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide in clinical trials for various diseases, including cancer, inflammation, and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide and its potential therapeutic targets. Finally, the development of more potent and selective BET inhibitors, including (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide derivatives, is an exciting area of research that could lead to the discovery of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has shown promising results as a potent inhibitor of MYC, a proto-oncogene that is overexpressed in many cancers. (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to inhibit MYC expression and induce apoptosis in cancer cells, leading to tumor growth inhibition in various cancer models. In addition, (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been shown to have anti-inflammatory and cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.
Propriétés
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPIBBHZUJSPU-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139554 | |
| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide | |
CAS RN |
1401668-22-1 | |
| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401668-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



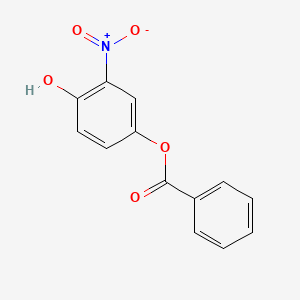
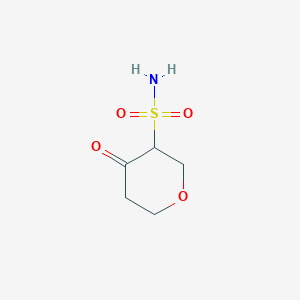


![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)
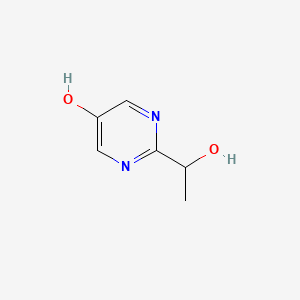




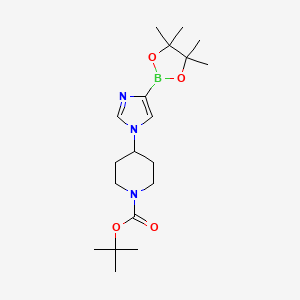
![3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B3238146.png)
![7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B3238149.png)
